molecular formula C3H7BrN4 B175408 2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide CAS No. 115444-17-2

2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide

Cat. No. B175408
CAS RN: 115444-17-2
M. Wt: 179.02 g/mol
InChI Key: PETIDUPJDZJJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen and carbon atoms.

Mechanism Of Action

The mechanism of action of 2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide is not well understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and receptors. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and physiological effects:
2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been reported to exhibit cytotoxicity against various cancer cell lines, including MCF-7 and A549. In addition, it has been shown to exhibit anti-inflammatory activity in animal models of inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide in lab experiments is its versatility. It can be used as a building block for the synthesis of various derivatives, which can be used to study the structure-activity relationship of the compound. In addition, it has been reported to exhibit various biological activities, which makes it a useful tool for studying the mechanisms of action of various enzymes and receptors.
One of the limitations of using 2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide in lab experiments is its potential toxicity. It has been reported to exhibit cytotoxicity against various cell lines, which may limit its use in certain experiments. In addition, the mechanism of action of the compound is not well understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide. One direction is the synthesis of novel derivatives of the compound that exhibit enhanced biological activities. Another direction is the study of the mechanism of action of the compound, which may provide insights into the development of new drugs. Finally, the use of 2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide in combination with other compounds may lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of 2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide involves the reaction of hydrazine hydrate with 2-formyl-4,5-dimethylimidazole in the presence of hydrobromic acid. The reaction proceeds under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of the reaction is typically around 70-80%.

Scientific Research Applications

2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It is a versatile compound that can be used as a building block for the synthesis of various derivatives. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities.

properties

CAS RN

115444-17-2

Product Name

2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide

Molecular Formula

C3H7BrN4

Molecular Weight

179.02 g/mol

IUPAC Name

1H-imidazol-2-ylhydrazine;hydrobromide

InChI

InChI=1S/C3H6N4.BrH/c4-7-3-5-1-2-6-3;/h1-2H,4H2,(H2,5,6,7);1H

InChI Key

PETIDUPJDZJJLH-UHFFFAOYSA-N

SMILES

C1=CN=C(N1)NN.Br

Canonical SMILES

C1=CN=C(N1)NN.Br

synonyms

2-Hydrazono-2,3-dihydro-1H-iMidazole hydrobroMide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.